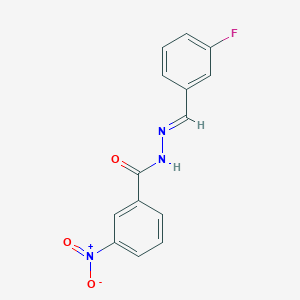
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of 2-thioxo-1,3-benzothiazole, which is a heterocyclic aromatic compound.
Mécanisme D'action
The mechanism of action of 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and proteases, which are involved in DNA replication and protein degradation, respectively. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone exhibits various biochemical and physiological effects. The compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone. One direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Another direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone involves the reaction of 2-thioxo-1,3-benzothiazole with propanal semicarbazone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified using recrystallization techniques to obtain a pure form of the compound.
Applications De Recherche Scientifique
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
[(E)-3-(2-sulfanylidene-1,3-benzothiazol-3-yl)propylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c12-10(16)14-13-6-3-7-15-8-4-1-2-5-9(8)18-11(15)17/h1-2,4-6H,3,7H2,(H3,12,14,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXCLNGWCAZPSS-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCC=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CC/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanal semicarbazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)


![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)
![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)

